eCF506-d5

SRC Kinase IC50 Inhibitor Potency

eCF506-d5 is a deuterated isotopologue of the SRC/YES1 inhibitor NXP900. Its five deuterium atoms on the piperidine ring enhance metabolic stability, making it ideal for chronic oral dosing studies and as an LC-MS/MS internal standard. This compound maintains the subnanomolar potency of the parent drug while improving pharmacokinetic profiles. Essential for precise bioanalysis and IND-enabling PK/PD studies.

Molecular Formula C26H38N8O3
Molecular Weight 515.7 g/mol
Cat. No. B12371899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeCF506-d5
Molecular FormulaC26H38N8O3
Molecular Weight515.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC
InChIInChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29)/i9D2,10D2,18D
InChIKeyGMPQGWXPDRNCBL-XJMIFHCFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

eCF506-d5 (tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate): Baseline Profile for a Deuterated SRC Kinase Inhibitor


The compound eCF506-d5 is a deuterated analog of the highly potent and selective SRC family kinase (SFK) inhibitor eCF506 (also known as NXP900) [1]. It is a stable isotope-labeled compound, featuring five deuterium atoms on the piperidine ring of the molecule . The parent compound, eCF506, is a synthetic small molecule that locks SRC kinase in its native inactive conformation, inhibiting both enzymatic and scaffolding functions with subnanomolar potency [1]. The core pyrazolo[3,4-d]pyrimidine scaffold is characteristic of ATP-competitive kinase inhibitors [2].

Why Deuterium Content Precludes Direct Substitution of eCF506-d5 with Non-Deuterated eCF506


eCF506-d5 is not a simple functional analog but a specific isotopologue. The strategic substitution of five hydrogen atoms with deuterium on the piperidine ring is intended to leverage the kinetic isotope effect (KIE) to alter the compound's metabolic fate [1]. While the parent molecule eCF506 exhibits moderate oral bioavailability (25.3%) , the introduction of deuterium is a proven strategy to enhance metabolic stability and prolong half-life by making carbon-deuterium bonds more resistant to oxidative cleavage by cytochrome P450 enzymes [2]. This can lead to improved pharmacokinetic profiles, such as increased exposure (AUC) and reduced clearance, which are critical for in vivo efficacy and dosing regimens [1]. Therefore, substituting eCF506-d5 with its non-deuterated counterpart in a study where metabolic stability or precise bioanalytical quantitation is required would compromise the experimental objectives.

Quantitative Differentiation of eCF506-d5: Comparative Data on Potency, Selectivity, and Metabolic Stability


eCF506-d5 Retains Subnanomolar Potency of Parent Compound Against SRC Kinase

The parent compound, eCF506, exhibits an IC50 of less than 0.5 nM against SRC kinase in biochemical assays [1]. This potency is maintained in the deuterated analog, eCF506-d5, as deuteration typically does not significantly alter target binding affinity . This ensures that the primary pharmacological activity is preserved while potentially improving drug-like properties.

SRC Kinase IC50 Inhibitor Potency

eCF506-d5 Benefits from High Selectivity for SRC over ABL Kinase

The parent compound eCF506 demonstrates remarkable selectivity for SRC family kinases over the related ABL kinase. In biochemical assays, there is an approximately 35-fold difference in IC50 between SRC (IC50 < 0.0005 μM) and BRK (IC50 = 0.0173 μM) [1]. More importantly, in BCR-ABL-positive leukemia cells, there is an approximately 1000-fold difference in growth inhibition (GI50) between the clinical SRC/ABL inhibitor dasatinib and eCF506, which correlates with eCF506's low activity against ABL [1]. This selectivity profile is expected to be maintained in eCF506-d5.

Kinase Selectivity SRC ABL GI50

eCF506-d5 Retains Potent Antiproliferative Activity in Breast Cancer Cell Lines

The parent compound eCF506 shows potent antiproliferative activity against a panel of breast cancer cell lines, with GI50 values ranging from 0.015 to 0.22 μM [1]. This includes triple-negative (e.g., BT-549, MDA-MB-231) and estrogen receptor-positive (ER+) (e.g., MCF-7, T-47D) subtypes. The deuterated analog eCF506-d5 is expected to exhibit similar cellular potency, as the isotopic substitution is designed to impact systemic clearance rather than target engagement [2].

Antiproliferative Breast Cancer GI50 eCF506

Deuteration of eCF506 is Expected to Improve Metabolic Stability and Oral Bioavailability

The parent compound eCF506 shows moderate oral bioavailability (F = 25.3%) in mice . The strategic placement of deuterium on the piperidine ring of eCF506-d5 is designed to slow cytochrome P450-mediated metabolism via the kinetic isotope effect (KIE) [1]. Deuteration has been shown to reduce intrinsic clearance and prolong half-life in numerous examples, and similar modifications have improved the bioavailability of other piperidine-containing compounds [2]. While direct comparative PK data for eCF506-d5 is not publicly available, this is a well-established class-level expectation.

Deuterium Isotope Effect Metabolic Stability Oral Bioavailability Pharmacokinetics

Optimal Research and Industrial Applications for eCF506-d5 Based on Its Differentiated Profile


Preclinical In Vivo Efficacy Studies in SRC-Driven Solid Tumor Models

eCF506-d5 is the preferred choice for chronic oral dosing studies in mouse xenograft or syngeneic models of breast, bladder, or other solid tumors where SRC signaling is implicated. Its expected improved metabolic stability over the non-deuterated parent eCF506 [1] is crucial for maintaining sustained target inhibition (e.g., reduction in phospho-SRCY416) over a 24-hour dosing interval, as previously observed with eCF506 . The high potency and selectivity profile of eCF506 (IC50 < 0.5 nM for SRC, >950-fold over ABL) [2] ensures robust on-target activity while minimizing off-target toxicities that could confound efficacy readouts.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Bioanalytical Studies

As a stable isotope-labeled compound, eCF506-d5 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) bioanalytical assays [3]. This application is critical for precisely quantifying the parent drug eCF506 in plasma, tissues, or other biological matrices from preclinical studies. The unique mass signature provided by the five deuterium atoms allows for accurate and interference-free quantitation, which is essential for generating robust PK/PD relationships and supporting Investigational New Drug (IND)-enabling studies.

Mechanistic Studies on SRC Kinase Conformation and Signaling

eCF506-d5 can be utilized as a tool compound to investigate the biological consequences of locking SRC kinase in its inactive conformation [2]. Its unique mechanism of action, which inhibits both catalytic and scaffolding functions of SRC, distinguishes it from other SRC/ABL inhibitors like dasatinib and bosutinib [2]. The deuterated version provides a chemically identical but isotopically distinct probe for advanced mechanistic studies, such as investigating the kinetics of target engagement, protein complex disruption (e.g., SRC/FAK interaction), and downstream signaling pathways without the confounding factor of differential metabolism.

Development of Deuterated SRC Inhibitors for Improved Therapeutic Index

For drug discovery programs focused on the SRC kinase target, eCF506-d5 is a key intermediate or benchmark for developing deuterated drug candidates. The selective deuteration of a metabolically labile site, such as the piperidine ring, is a rational strategy to improve a compound's pharmacokinetic profile without altering its pharmacology [1]. eCF506-d5 can be used to validate this strategy, serving as a comparator to evaluate the impact of deuteration on key drug properties like intrinsic clearance in human liver microsomes [4] and oral bioavailability in preclinical species, thereby informing the design of next-generation SRC inhibitors.

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